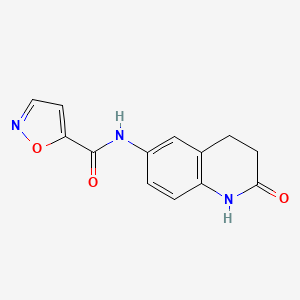

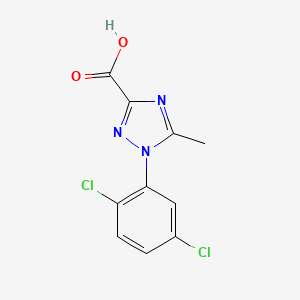

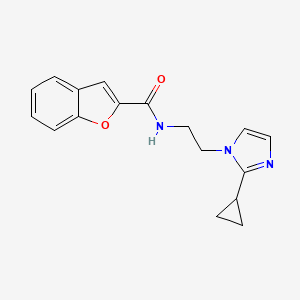

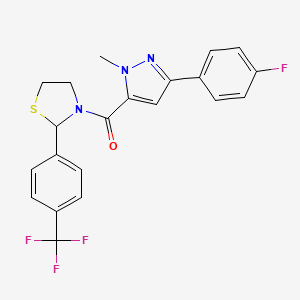

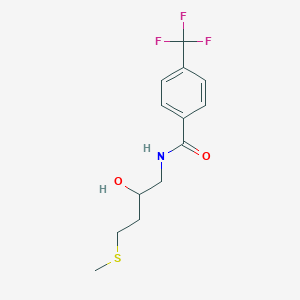

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C13H11N3O3 and its molecular weight is 257.249. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Innovations

A pivotal study demonstrated the use of Cu-catalyzed aerobic oxidative radical cascade annulations for synthesizing structurally significant isoxazolidine/1,2-oxazinane-fused isoquinolin-1(2H)-ones. This method highlights the utilization of air as an eco-friendly oxidant and features advantages such as cost-effectiveness, a broad substrate scope, high atom economy, and straightforward operation (Fei Chen et al., 2018). Another approach involves the manganese-catalyzed cascade annulations of alkyne-tethered N-alkoxyamides, leading to the synthesis of polycyclic isoquinolin-1(2H)-ones, which also employs Mn(acac)2 as a catalyst to facilitate the radical cascade annulation under mild, additive-free conditions (Gui-Xian Kong et al., 2019).

Biological Activity Exploration

Research into benzimidazo[2,1-a]isoquinolines with carboxamide side chains has revealed varied biological effects associated with the position of the side chain within this tetracyclic series. Some derivatives exhibited significant cytotoxic activity against a panel of cell lines in culture, offering insights into structure-activity relationships and potential therapeutic applications (L. Deady et al., 2000). Another study focused on N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, demonstrating in vitro antibacterial and antifungal activities, thus highlighting the antimicrobial potential of such compounds (N. Desai et al., 2011).

Methodological Advancements

The development of a convenient synthetic method for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone and its pyrimidine derivatives provided a versatile precursor for synthesizing various heterocyclic rings. This research underscores the importance of these molecules for future pharmacological activity investigations (R. Zaki et al., 2017). Additionally, a study explored the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, providing valuable insights into the synthetic versatility and potential for developing pharmacologically active derivatives of 4-oxoquinolines (P. N. Batalha et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-12-4-1-8-7-9(2-3-10(8)16-12)15-13(18)11-5-6-14-19-11/h2-3,5-7H,1,4H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICQJYMVSIXSHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride](/img/structure/B2510804.png)

![6-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B2510810.png)

![1-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-3-(1-cyclohexylpyrazol-3-yl)urea](/img/structure/B2510813.png)

![2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510817.png)

![N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2510818.png)

![(2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2510823.png)